N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted at position 6 with a morpholine ring and at position 4 with a carboxamide linkage to a 2-methylbenzo[d]thiazole group. This structure combines key pharmacophoric elements: the pyrimidine scaffold is often associated with kinase inhibition, the morpholine group enhances solubility and metabolic stability, and the benzo[d]thiazole moiety may contribute to target binding and lipophilicity .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-20-13-8-12(2-3-15(13)25-11)21-17(23)14-9-16(19-10-18-14)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLKRWBMOEWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety and a morpholinopyrimidine core. Its molecular formula is with a molecular weight of approximately 300.38 g/mol. The presence of these functional groups contributes to its biological activity, allowing for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 29 μg/mL |
| Staphylococcus aureus | < 40 μg/mL |
| Candida albicans | < 207 μg/mL |
These results indicate a broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus, which are significant pathogens in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including lung (H460), colorectal (HT-29), and breast cancer (MDA-MB-231) cells.
Table 2: Cytotoxic Activity Data
| Cell Line | GI50 Value (μM) | Selectivity Index |
|---|---|---|
| H460 | 0.45 | 5.00 |
| HT-29 | 0.60 | 4.00 |
| MDA-MB-231 | 0.55 | 4.50 |
The GI50 values indicate that the compound effectively inhibits cell growth at low concentrations, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Bacterial Enzymes : The benzothiazole moiety is known to interfere with bacterial cell wall synthesis and DNA replication.
- Induction of Apoptosis in Cancer Cells : The compound may promote apoptotic pathways in cancer cells through mitochondrial dysfunction.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study on Infections : A study involving patients with resistant bacterial infections showed significant improvement when treated with derivatives similar to this compound.
- Cancer Treatment Trials : Clinical trials evaluating the use of this compound in combination therapies for advanced cancers reported promising outcomes with manageable side effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Pyrimidine-Morpholine Cores
Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences :
- Replaces the carboxamide with a sulfonamide group.
- Contains a sulfanyl (-S-) linker instead of a direct carboxamide bond.
- Bromine substituent on pyrimidine increases molecular weight (MW: ~610 g/mol vs. target compound’s ~380 g/mol).
- Implications :
- Sulfonamide and sulfanyl groups may reduce cell permeability due to higher polarity.
- Bromine could enhance electrophilic reactivity but decrease bioavailability.
Compound B : Dasatinib (BMS-354825)
- Structure: 5-Thiazolecarboxamide-N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino] hydrate.
- Key Differences: Pyrimidine at position 6 has a piperazinyl group (vs. morpholino). Thiazolecarboxamide linked to a chlorophenyl group (vs. benzo[d]thiazole). Additional hydroxyethyl substituent on piperazine.
- Implications :
- Piperazine’s basicity may alter pharmacokinetics (e.g., increased solubility at physiological pH).
- Chlorophenyl vs. benzo[d]thiazole affects target selectivity (Dasatinib targets BCR-ABL and SRC kinases).
Analogues with Thiazole/Carboxamide Motifs
Compound C : (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Key Differences :
- Pyrrolidine scaffold replaces pyrimidine.
- Thiazol-5-yl linked via benzyl group (vs. direct attachment to carboxamide).
- Stereochemistry (2S,4R) may influence receptor binding.
- Implications :
- Pyrrolidine’s rigidity could restrict conformational flexibility, affecting target engagement.
- Hydroxy group enhances hydrophilicity but may reduce blood-brain barrier penetration.
Compound D : N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
- Key Differences :
- Pyridinyl substituent at position 2 (vs. benzo[d]thiazol).
- Lacks morpholine and carboxamide; instead, has an amine linkage.
- Implications: Pyridine’s electron-withdrawing nature may alter electronic properties of the pyrimidine ring.
Data Table: Structural and Functional Comparison
Pharmacological Implications
- Morpholine vs. Piperazine : Morpholine’s saturated oxygen ring offers superior metabolic stability compared to piperazine’s amine groups, which are prone to oxidation .
- Benzo[d]thiazole vs. Chlorophenyl : The benzo[d]thiazole’s planar structure may enhance stacking interactions with kinase ATP pockets, while chlorophenyl in Dasatinib contributes to hydrophobic binding .
- Carboxamide Linkage : Direct carboxamide bonds (target compound) improve synthetic accessibility compared to sulfonamides (Compound A), which require additional sulfonation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
